3,4-Dichloro-N-methylaniline hydrochloride
Overview
Description
3,4-Dichloro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H8Cl3N . It has a molecular weight of 212.5 g/mol .
Molecular Structure Analysis
The InChI string for 3,4-Dichloro-N-methylaniline hydrochloride is InChI=1S/C7H7Cl2N.ClH/c1-10-5-2-3-6 (8)7 (9)4-5;/h2-4,10H,1H3;1H
. The Canonical SMILES is CNC1=CC (=C (C=C1)Cl)Cl.Cl
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 210.972232 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 11 . The formal charge is 0 .
Scientific Research Applications
Carcinogenic Potential Studies
Research has been conducted to investigate the carcinogenic potential of related compounds, such as 4,4′-methylene-bis(2-chloroaniline), using 3,3′-dichlorobenzidine and 4,4′-methylene-bis(2-methylaniline) as controls. These studies, conducted on rats, have explored the development of tumors in various organs when exposed to these chemicals (Stula, Sherman, Zapp, & Clayton, 1975).
Biochemical Mechanism Investigations
Biochemical studies have been carried out to understand the mechanisms of action and activation of carcinogens like 4-chloro-2-methylaniline, examining their binding to proteins, DNA, and RNA in rat liver. These studies also investigated the enzymatic activities leading to the binding of these compounds to macromolecules (Hill, Shih, & Struck, 1979).
Environmental Monitoring
Monitoring programs have been conducted to detect the presence of compounds like 3,4-dichloroaniline and related amines in surface waters, highlighting the environmental impact and frequency of these compounds in natural water sources (Wegman & Korte, 1981).
Human Exposure Assessment
Studies have developed methods for detecting dichloroanilines in human urine, which serve as markers for exposure to non-persistent pesticides. These methods are crucial for assessing human exposure to such compounds and their potential health effects (Turci, Barisano, Balducci, Colosio, & Minoia, 2006).
Chemical Polymerization
Research has explored the oxidative chemical polymerization of N-methylaniline in acid mediums, with a focus on the effects of various concentrations and temperatures on the polymerization process. The study includes the characterization of the obtained polymer, which could have applications in material science (Sayyah & El-Salam, 2003).
Medicinal Chemistry
In medicinal chemistry, the synthesis of secondary amines containing 2-chloroquinoline, where 3,4-dichloro-N-methylaniline hydrochloride could potentially be used, has been investigated for their antimycotic properties. Such compounds are of interest due to their potential applications in treating fungal infections (Kumar, Bawa, Drabu, & Panda, 2011).
Safety And Hazards
properties
IUPAC Name |
3,4-dichloro-N-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDYJMDUDLJMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675165 | |
Record name | 3,4-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-methylaniline hydrochloride | |
CAS RN |
1187385-65-4 | |
Record name | 3,4-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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